RGD peptide (GRGDNP) TFA
Description
Definition and Chemical Identity
The RGD peptide (GRGDNP) TFA is a synthetic hexapeptide with the sequence Gly-Arg-Gly-Asp-Asn-Pro , modified as a trifluoroacetate (TFA) salt to enhance solubility and stability. Its molecular formula is $$ \text{C}{23}\text{H}{38}\text{N}{10}\text{O}{10} \cdot \text{C}2\text{H}\text{F}3\text{O}_2 $$, yielding a molecular weight of 728.63 g/mol. The TFA counterion improves the peptide’s solubility in aqueous and dimethyl sulfoxide (DMSO) solutions, making it suitable for in vitro applications such as cell adhesion assays and apoptosis studies.
Structural and Physicochemical Properties
The peptide’s primary structure features the canonical Arg-Gly-Asp (RGD) motif flanked by glycine, asparagine, and proline residues. These flanking residues modulate conformational flexibility, enabling selective binding to integrin receptors like α5β1 and αvβ3. The proline residue introduces a structural kink, stabilizing a β-turn conformation that mimics the RGD presentation in native extracellular matrix (ECM) proteins such as fibronectin.
Historical Discovery of the RGD Binding Motif
The RGD sequence was first identified in 1984 by Erkki Ruoslahti and Michael Pierschbacher as the minimal cell attachment site within fibronectin, a key ECM protein. Their seminal work involved synthesizing overlapping peptides spanning fibronectin’s cell-binding domain and testing their ability to promote adhesion of fibroblasts. Only peptides containing the RGD motif replicated fibronectin’s adhesion-promoting activity. This discovery revealed a universal mechanism: integrins, a family of heterodimeric transmembrane receptors, recognize RGD to mediate cell-ECM adhesion.
Subsequent studies demonstrated that RGD-containing peptides competitively inhibit integrin-ligand interactions. For example, GRGDNP disrupted α5β1 integrin binding to fibronectin, confirming its role as a ligand-mimetic antagonist . The development of cyclic RGD peptides (e.g., c(RGDfK)) further refined integrin subtype specificity, paving the way for applications in cancer therapeutics and imaging.
Significance in Cell-Matrix Interaction Research
RGD peptides like GRGDNP TFA have become indispensable tools for probing integrin-mediated processes:
- Apoptosis Induction : GRGDNP TFA induces apoptosis by activating caspase-3 through conformational changes in integrin clustering. This mechanism bypasses traditional death receptors, offering insights into anoikis (cell death due to detachment).
- Integrin Signaling Modulation : By blocking α5β1 or αvβ3 integrins, GRGDNP TFA inhibits downstream pathways such as focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), elucidating roles in migration and proliferation.
- Biomaterial Functionalization : Immobilized GRGDNP on synthetic scaffolds enhances cell adhesion in tissue engineering, mimicking native ECM interactions.
Comparative Integrin Binding Affinities
GRGDNP exhibits higher affinity for α5β1 than αvβ3 integrins due to its linear structure, which accommodates the elongated ligand-binding pocket of α5β1. Cyclic RGD peptides, in contrast, favor αvβ3 by constraining the RGD motif into a β-hairpin conformation.
Evolutionary Conservation and Biological Relevance
The RGD motif is evolutionarily conserved across metazoans, from Drosophila to humans, underscoring its fundamental role in cell adhesion. In vertebrates, RGD appears in ECM proteins like fibronectin, vitronectin, and osteopontin, as well as viral pathogens that co-opt integrins for host cell entry. For example, SARS-CoV-2’s spike protein contains an RGD-like motif that may enhance infectivity by binding αvβ3 integrins.
Conservation in Non-Mammalian Systems
- Invertebrates : Drosophila integrins αPS2βPS and αPS3βPS recognize RGD in basement membrane proteins during embryogenesis.
- Plants : Although plants lack integrins, RGD peptides inhibit pollen tube adhesion, suggesting analogous adhesion mechanisms.
This deep conservation highlights RGD’s role as a primordial cell adhesion signal, critical for development, wound healing, and immune responses.
Properties
Molecular Formula |
C₂₅H₃₉F₃N₁₀O₁₂ |
|---|---|
Molecular Weight |
728.63 |
sequence |
One Letter Code: GRGDNP |
Origin of Product |
United States |
Scientific Research Applications
RGD peptide (GRGDNP) TFA, also known as RGD peptide (GRGDNP) (TFA), is a cell adhesion sequence that interacts with integrins, which are receptors for extracellular matrix proteins . This peptide has a molecular weight of 728.6 g/mol and the molecular formula C25H39F3N10O12 .
Biologic Description
The sequence of this compound is GRGDNP . It has the IUPAC name glycyl-L-arginyl-glycyl-L-alpha-aspartyl-L-asparagyl-L-proline trifluoroacetic acid .
Applications in Scientific Research
RGD peptides, including GRGDNP, have diverse applications in scientific research:
- Integrin Binding Studies RGD peptides are used to study integrin binding . GRGDNP exhibits a preference for binding to α5β1 integrin . The residues flanking the RGD motif influence the binding affinity for integrins αvβ3, αvβ5, and α5β1 .
- Cell Adhesion RGD peptides promote cell adhesion to biomaterials . Specifically, CPPP-RGDTF and CPPP-RGDTFI have been identified as highly active peptides for integrin αvβ5-mediated cell adhesion .
- Apoptosis Induction RGD-containing peptides can induce apoptosis . GRGDNP exhibits strong apoptosis-inducing activity . RGD peptides induce apoptosis in cultured chondrocytes and synovial cells, potentially through direct activation of caspase-3 .
- Inhibition of IKK and IL-6 mRNA Expression this compound (50 μM) can eliminate the stretch-induced activation of IKK and IL-6 mRNA expression after a 3-hour preincubation period . It has minimal impact on IL-6 mRNA expression and IKK activity in unstretched HUVECs .
- Reversal of FN1 Expression this compound (300 μg/mL) can reverse increased FN1 expression in oxygen-glucose deprivation (OGD)-treated primary hippocampal neurons, HT22 cell lines, and their sEVs after 6 hours of treatment .
Comparison with Similar Compounds
Key Molecular and Physicochemical Properties
Mechanism of Action :
GRGDNP TFA disrupts α5β1 integrin-ECM binding, leading to reduced cell adhesion and activation of pro-apoptotic pathways. It enhances caspase-3 activation through conformational changes in pro-caspase-3, promoting apoptosis in cancer cells .
Comparison with Similar RGD-Containing Peptides
RGD peptides vary in sequence, structure (linear vs. cyclic), and integrin specificity. Below is a detailed comparison of GRGDNP TFA with its analogs:
Structural and Functional Differences
Key Findings :
Integrin Specificity :
- Linear peptides (GRGDNP, GRGDSP, GRGDTP) primarily target α5β1 , while cyclic RGD peptides (e.g., cyclo(RGDfV)) bind αvβ3 .
- GRGDNP shows sixfold higher activity than GRGDSP in blocking α5β1-mediated cell adhesion to fibronectin .
- Cyclic peptides exhibit stronger binding to αvβ3 due to conformational rigidity .
Cellular Effects :
- GRGDNP induces vasodilation in pulmonary arterial smooth muscle cells (PASMCs), whereas GRGDSP causes vasoconstriction .
- GRGDTP’s ability to inhibit collagen I binding makes it more effective in tumor invasion assays .
Stability :
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
The predominant method for synthesizing RGD peptide (GRGDNP) TFA is solid-phase peptide synthesis (SPPS), which allows for efficient and controlled assembly of the peptide chain on a solid resin support.
Resin Selection and Preparation :
Typically, a Rink amide resin or (2-chloro)chlorotrityl resin is used as the solid support. The resin is swollen in dimethylformamide (DMF) for about 1 hour before synthesis begins to ensure optimal accessibility of reactive sites.Fmoc Deprotection :
The amino-terminal Fmoc protecting group is removed using 20% piperidine in DMF. This step is repeated multiple times (e.g., 3 × 15 minutes or 3 × 3 minutes depending on the amino acid) to ensure complete deprotection before the next coupling.Amino Acid Coupling :
Coupling of each amino acid is performed using a combination of Fmoc-protected amino acids, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent, and DIPEA (N,N-diisopropylethylamine) as the base. Typical molar ratios are 5 equivalents of amino acid, 4.9 equivalents of HBTU, and 10 equivalents of DIPEA. Coupling times range from 2 to 3 hours at room temperature to ensure completeness.Capping and Washing :
After each coupling, unreacted sites are capped using acetic anhydride/pyridine to prevent chain truncation. The resin is washed thoroughly with DMF between steps to remove excess reagents and byproducts.Sequence Assembly :
The peptide sequence GRGDNP is assembled stepwise by repeating the cycle of Fmoc deprotection and amino acid coupling until the full sequence is obtained.
Cleavage and Side Chain Deprotection
After assembly, the peptide is cleaved from the resin and side chain protecting groups are removed using trifluoroacetic acid (TFA) treatment. A typical cleavage cocktail is 95% TFA with 0.3% triethylsilane (TES) as a scavenger to prevent side reactions.
The cleavage is usually performed for 2-3 hours at room temperature, followed by precipitation of the crude peptide in cold ether to remove TFA and other reagents.
Purification and Characterization
Purification :
The crude peptide is purified by gel filtration chromatography (e.g., Sephadex G-10 column) or high-performance liquid chromatography (HPLC) to achieve purity levels greater than 95%.Characterization :
Purity and identity are confirmed by analytical HPLC and mass spectrometry. Polyacrylamide gel electrophoresis (PAGE) may also be used to estimate molecular weight and confirm peptide integrity.
Preparation of Stock Solutions and Formulations
Solubility :
this compound is highly soluble in water and DMSO, with solubility ≥ 50 mg/mL (approximately 68.6 mM).Stock Solution Preparation :
Stock solutions are prepared by dissolving the peptide in appropriate solvents, typically water or DMSO, with heating to 37°C and ultrasonic bath treatment to enhance solubility if necessary. Solutions should be aliquoted to avoid repeated freeze-thaw cycles.Storage Conditions :
Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.In Vivo Formulation :
For in vivo applications, a stepwise solvent addition method is used to prepare clear formulations. Typically, a DMSO master stock is prepared, followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step. Physical methods like vortexing, ultrasound, or gentle heating aid dissolution.
Summary Table of Key Preparation Parameters
| Step | Conditions/Details | Notes |
|---|---|---|
| Resin | Rink amide or (2-chloro)chlorotrityl resin | Swelling in DMF for 1 hour |
| Fmoc Deprotection | 20% piperidine in DMF, multiple cycles (3 × 3 to 3 × 15 min) | Complete removal verified by Kaiser test |
| Amino Acid Coupling | Fmoc-AA (5 eq), HBTU (4.9 eq), DIPEA (10 eq), 2-3 h, room temp | Capping with acetic anhydride/pyridine |
| Cleavage & Deprotection | 95% TFA + 0.3% TES, 2-3 h, room temp | Precipitation in cold ether |
| Purification | Gel filtration (Sephadex G-10), HPLC | Purity > 95% |
| Characterization | HPLC, mass spectrometry, PAGE | Confirm identity and purity |
| Stock Solution Preparation | Water or DMSO, heat to 37°C, ultrasonic bath | Solubility ≥ 50 mg/mL |
| Storage | -80°C (6 months), -20°C (1 month) | Aliquot to avoid freeze-thaw cycles |
| In Vivo Formulation | Sequential addition: DMSO master, PEG300, Tween 80, water/corn oil | Ensure clarity before next solvent |
Research Findings and Practical Considerations
The Fmoc-SPPS method provides high purity and yield for RGD peptides, crucial for biological activity and reproducibility in research.
The use of TFA for cleavage and side chain deprotection is standard, but care must be taken to remove residual TFA due to its potential toxicity and interference in biological assays.
Proper solvent selection and handling during stock solution preparation are critical to maintain peptide stability and activity. The stepwise addition method for in vivo formulations minimizes precipitation and ensures bioavailability.
Analytical validation by HPLC and mass spectrometry confirms the peptide’s integrity, essential for experimental reliability.
This detailed synthesis and preparation protocol for this compound integrates multiple authoritative sources and experimental data, providing a robust framework for researchers aiming to produce this peptide with high purity and functionality for biomedical applications.
Q & A
Q. What experimental models best recapitulate RGD peptide’s role in vascular remodeling?
- Methodology : Use monocrotaline-induced pulmonary hypertension models to study integrin-ECM dynamics. Combine RGD peptide with α5β1-targeted imaging probes (e.g., fluorescently labeled) to track vascular changes in vivo .
Data Interpretation and Troubleshooting
- Contradictory Solubility Data : Discrepancies in reported solubility (e.g., H₂O vs. DMSO) may stem from peptide aggregation. Centrifuge solutions before use and validate via dynamic light scattering .
- Apoptosis Assay Artifacts : False-positive caspase activation can occur due to serum starvation. Include serum-supplemented controls and confirm apoptosis via Annexin V/PI flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
